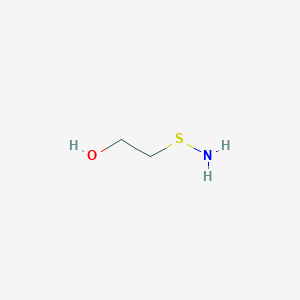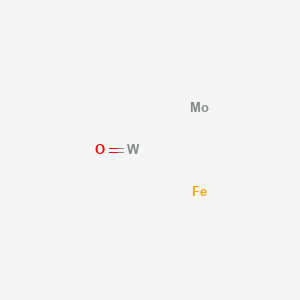
iron;molybdenum;oxotungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron, molybdenum, and oxotungsten form a unique compound that combines the properties of these three elements. This compound is part of the transition metal oxo complexes, which are coordination complexes containing an oxo ligand. These ligands stabilize high oxidation states of metals and are found in several metalloproteins, including molybdenum cofactors and many iron-containing enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron molybdate catalysts can be synthesized via a sol-gel route using oxalic acid or malonic acid. Catalysts synthesized using malonic acid have been found to give improved yields over those prepared using oxalic acid or a standard coprecipitation method . The preparation of iron molybdate catalysts with different Fe:Mo ratios involves co-precipitating metal nitrate solutions using a base, followed by calcination to form oxide catalysts .
Industrial Production Methods: The industrial production of formaldehyde using mixed metal oxides is conducted using the Formox process, which employs iron–vanadium, iron–vanadium–molybdenum, or iron–molybdenum mixed oxide spinel catalysts . Iron molybdate catalysts have been used commercially since the 1950s for the oxidation of methanol to formaldehyde .
Analyse Chemischer Reaktionen
Types of Reactions: Iron, molybdenum, and oxotungsten compounds undergo various types of reactions, including oxidation, reduction, and substitution. A common reaction exhibited by metal-oxo compounds is olation, the condensation process that converts low molecular weight oxides to polymers with M-O-M linkages .
Common Reagents and Conditions: Metal oxo complexes are intermediates in many metal-catalyzed oxidation reactions. Oxygen-atom transfer is a common reaction of particular interest in organic chemistry and biochemistry . Some metal-oxos are capable of transferring their oxo ligand to organic substrates, such as in the enzyme superfamily molybdenum oxotransferase .
Major Products: The major products formed from these reactions include various oxidized forms of the metals involved. For example, the oxidation of methanol over iron molybdate catalysts produces formaldehyde .
Wissenschaftliche Forschungsanwendungen
Iron, molybdenum, and oxotungsten compounds have a wide range of scientific research applications. They are used in chemistry for catalytic processes, in biology for their role in metalloproteins, and in medicine for their potential therapeutic properties. In industry, these compounds are used as catalysts in the production of formaldehyde and other chemicals .
Wirkmechanismus
The mechanism of action of molybdenum involves its role as a cofactor for enzymes such as xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase . These enzymes catalyze oxygen transferase reactions, coupled with two-electron redox reactions involving the metal . Iron(IV)-oxo compounds are intermediates in many biological oxidations, such as the hydroxylation of hydrocarbons by cytochrome P450 enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to iron, molybdenum, and oxotungsten include other transition metal oxo complexes, such as potassium ferrate and osmium tetroxide . These compounds also exhibit high oxidation states and are used in various oxidation reactions. the unique combination of iron, molybdenum, and oxotungsten provides distinct catalytic properties and stability, making them valuable in specific industrial and research applications .
Eigenschaften
CAS-Nummer |
118461-34-0 |
|---|---|
Molekularformel |
FeMoOW |
Molekulargewicht |
351.63 g/mol |
IUPAC-Name |
iron;molybdenum;oxotungsten |
InChI |
InChI=1S/Fe.Mo.O.W |
InChI-Schlüssel |
SCAZQHPNWVTTJF-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W].[Fe].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


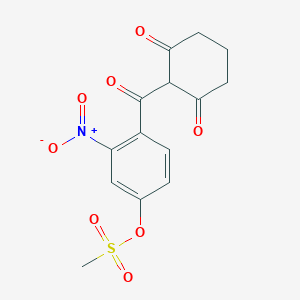

![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
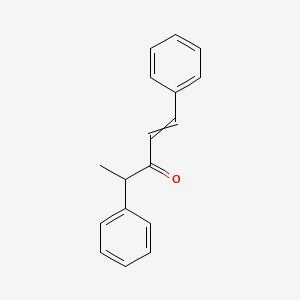
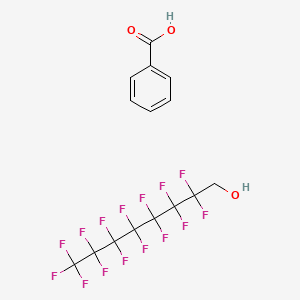

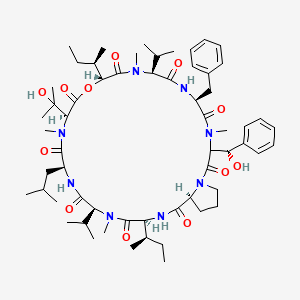
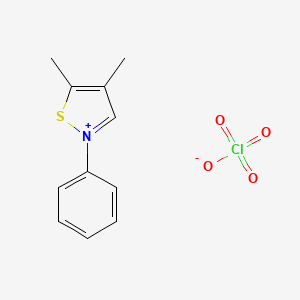
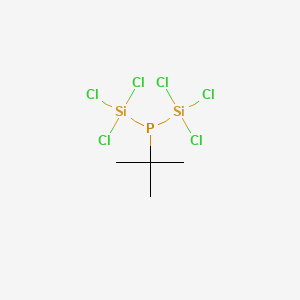
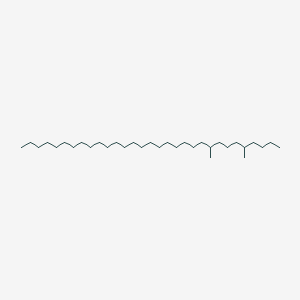
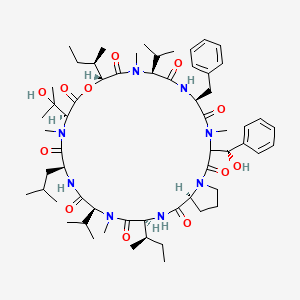
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)

